N-(4-chlorophenyl)-4-phenylbutanamide, also referred to as B-R2B in the source literature [], is a synthetic phenyl butyric acid derivative designed for potential use as a Histone Deacetylase 6 (HDAC6) inhibitor. [] This compound emerged from research focused on developing new cancer therapies by targeting epigenetic regulation. []
The synthesis of B-R2B is achieved through a multi-step process. While the specific steps are not detailed in the source literature, it is mentioned that the compound was synthesized and characterized. [] The synthesis likely involves coupling 4-chlorophenylamine with 4-phenylbutyric acid, potentially employing a coupling agent.
B-R2B acts as a non-competitive inhibitor of HDAC6. [] Molecular dynamics simulations suggest that B-R2B binds to the entrance of the HDAC6 active pocket, effectively blocking the substrate from reaching the active site. [] This mechanism is similar to that of tubacin, a known selective HDAC6 inhibitor. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8